molecular formula C22H19N3 B14473920 4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine CAS No. 71722-02-6

4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine

Cat. No.: B14473920
CAS No.: 71722-02-6
M. Wt: 325.4 g/mol
InChI Key: WGHPGGAKPIGTEL-UHFFFAOYSA-N
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Description

4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their aromatic ring structure containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group and three phenyl groups attached to the triazine ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with formaldehyde and acetophenone in the presence of an acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the desired triazine compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazine oxides.

    Reduction: Reduction reactions can convert the triazine ring to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted triazines, triazine oxides, and reduced triazine derivatives .

Scientific Research Applications

4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its aromatic structure allows it to interact with DNA and proteins, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    2,4,6-Triphenyl-1,3,5-triazine: Lacks the methyl group but shares the phenyl substitutions.

    4-Benzyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine: Contains a benzyl group instead of a methyl group.

    2,4,6-Trichloro-1,3,5-triazine: Substituted with chlorine atoms instead of phenyl groups.

Uniqueness: 4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

71722-02-6

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

IUPAC Name

4-methyl-2,4,6-triphenyl-1H-1,3,5-triazine

InChI

InChI=1S/C22H19N3/c1-22(19-15-9-4-10-16-19)24-20(17-11-5-2-6-12-17)23-21(25-22)18-13-7-3-8-14-18/h2-16H,1H3,(H,23,24,25)

InChI Key

WGHPGGAKPIGTEL-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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